Cas no 787-69-9 (4,4'-Diacetylbiphenyl)

4,4'-Diacetylbiphenyl structure
4,4'-Diacetylbiphenyl structure
4,4'-Diacetylbiphenyl
787-69-9
C16H14O2
238.281164646149
MFCD00017248
39918
24853485

4,4'-Diacetylbiphenyl Properties

Names and Identifiers

    • 4,4'-Diacetylbiphenyl
    • 1-[4-(4-acetylphenyl)phenyl]ethanone
    • 4,4''-Diacetylbiphenyl
    • 4,4-Diacetylbiphenyl
    • 4',4''-Biacetophenone
    • 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)ethan-1-one
    • 4,4'-Diacetyl biphenyl
    • 1,1'-([1,1'-Biphenyl]-4,4'-diyl)diethanone
    • 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)ethanone
    • Ethanone, 1,1'-[1,1'-biphenyl]-4,4'-diylbis-
    • 1-acetyl-4-(4-acetylphenyl)benzene
    • diacetyl biphenyl
    • NSC179421
    • 4,4`-Diacetylbiphenyl
    • Maybridge1_002089
    • CBMicro_005093
    • Cambridge id 5107565
    • KSC380G7R
    • 1,1'-(biphenyl-4,4'-diyl)diethanone
    • 10.14272/YSTSBXDVNKYPTR-UHFFFAOYSA-N.1
    • 1-{4'-acetyl-[1,1'-biphenyl]-4-yl}ethan-1-one
    • CB07112
    • SCHEMBL197130
    • CCG-236259
    • BIM-0004844.P001
    • SY017099
    • AKOS003239893
    • 1-[4-(4-acetyl-phenyl)-phenyl]-ethanone
    • doi:10.14272/YSTSBXDVNKYPTR-UHFFFAOYSA-N.1
    • 4,4 inverted exclamation mark -Diacetylbiphenyl
    • 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)ethanone #
    • SMSF0003295
    • MFCD00017248
    • DTXSID80306719
    • BTB 09791
    • 1-(4-Acetyl-biphenyl-4-yl)-ethanone
    • 4,4'-Diacetylbiphenyl, 98%
    • 1-(4'-Acetyl-biphenyl-4-yl)-ethanone
    • CS-W017779
    • A9879
    • YSTSBXDVNKYPTR-UHFFFAOYSA-N
    • TS-00698
    • BCP12856
    • D1902
    • AE-641/00391042
    • AC-29206
    • HMS547G21
    • 787-69-9
    • NSC-179421
    • AMY2596
    • F11416
    • FT-0605645
    • 1,1′-[1,1′-Biphenyl]-4,4′-diylbis[ethanone] (ACI)
    • 4′,4′′′-Biacetophenone (6CI, 7CI, 8CI)
    • 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(ethan-1-one)
    • 1-(4′-Acetyl-biphenyl-4-yl)-ethanone
    • 1-(4′-Acetyl[1,1′-biphenyl]-4-yl)ethan-1-one
    • 1-[4-(4-Acetylphenyl)phenyl]ethan-1-one
    • 4,4′-Diacetyl-1,1′-biphenyl
    • 4,4′-Diacetylbiphenyl
    • 4,4′-Diacetyldiphenyl
    • Di-p-acetylbiphenyl
    • NSC 179421
    • p,p′-Diacetylbiphenyl
    • p,p′-Diacetyldiphenyl
    • 4,4'-Diacetylbiphenyl,99%
    • 1,1'-biphenyl-4,4'-diyldiethanone
    • 1-{4'-ACETYL-[1,1'-BIPHENYL]-4-YL}ETHANONE
    • STK345999
    • DB-028630
    • +Expand
    • MFCD00017248
    • YSTSBXDVNKYPTR-UHFFFAOYSA-N
    • 1S/C16H14O2/c1-11(17)13-3-7-15(8-4-13)16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3
    • O=C(C)C1C=CC(C2C=CC(C(C)=O)=CC=2)=CC=1

Computed Properties

  • 238.09938g/mol
  • 0
  • 3.7
  • 0
  • 2
  • 3
  • 238.09938g/mol
  • 238.09938g/mol
  • 34.1Ų
  • 18
  • 273
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3
  • 0

Experimental Properties

  • 3.75880
  • 34.14000
  • 1.6290 (estimate)
  • 340.88°C (rough estimate)
  • 192.0 to 195.0 deg-C
  • 386.5 °C at 760 mmHg
  • Not determined
  • Not determined
  • 1.0981 (rough estimate)

4,4'-Diacetylbiphenyl Security Information

  • GHS09 GHS09
  • 3
  • S26;S36/37/39
  • S60-S61-S36/37/39-S26
  • R20/21/22; R36/37/38
  • N N
  • UN 3077 9/PG 3
  • H400
  • P273
  • warning
  • Sealed in dry,Room Temperature
  • III
  • 50/53
  • Warning
  • 9

4,4'-Diacetylbiphenyl Customs Data

  • 2914399090
  • China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

4,4'-Diacetylbiphenyl Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034BA-1g
4,4-Diacetylbiphenyl
787-69-9 98%
1g
$4.00 2024-04-21
A2B Chem LLC
AB44758-1g
4,4'-Diacetylbiphenyl
787-69-9 98%
1g
$4.00 2024-04-19
Aaron
AR0034JM-1g
4,4-Diacetylbiphenyl
787-69-9 96%
1g
$2.00
abcr
AB115229-10 g
4,4'-Diacetylbiphenyl, 98%; .
787-69-9 98%
10g
€78.90 2023-04-05
Ambeed
A263636-1g
4,4'-Diacetylbiphenyl
787-69-9 98%
1g
$5.0 2024-07-24
Apollo Scientific
OR21902-5g
4,4'-Diacetylbiphenyl
787-69-9 98%
5g
£35.00 2023-09-01
Chemenu
CM101928-500g
4,4'-Diacetylbiphenyl
787-69-9 95+%
500g
$247
Cooke Chemical
A3290312-5G
4,4'-Diacetylbiphenyl
787-69-9 >99.0%(GC)
5g
RMB 24.00 2023-09-07
Crysdot LLC
CD12030920-500g
4,4'-Diacetylbiphenyl
787-69-9 98%
500g
$260 2024-07-24
eNovation Chemicals LLC
D691501-100g
4,4'-Diacetylbiphenyl
787-69-9 97%
100g
$140 2021-09-25

4,4'-Diacetylbiphenyl Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydroquinone Solvents: Dimethylformamide ;  rt → 50 °C
1.2 Reagents: Tripotassium phosphate Catalysts: 1-Butanaminium, N,N,N-tributyl-, (SP-4-2)-trichloro[sulfinylbis[methane]-S]palla… ;  3 h, 50 °C → 140 °C
Reference
Oxidative and Reductive Cross-Coupling Reactions Catalyzed by an Anionic "Ligandless" Palladium Complex
Schroeter, Felix; Lerch, Swantje; Strassner, Thomas, Organic Process Research & Development, 2018, 22(12), 1614-1621

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Zinc ,  Nickel dichloride Solvents: Dimethylacetamide
Reference
Cu, Ni, and Pd mediated homocoupling reactions in biaryl syntheses: The Ullmann reaction
Nelson, Todd D.; Crouch, R. David, Organic Reactions (Hoboken, 2004, 63,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Ethanol ,  Water ;  5 min, rt
Reference
Sustainable Suzuki-Miyaura reaction catalyzed by Pd(OAc)2 immobilized on reversed-phase alumina
Hagiwara, Hisahiro; Ko, Keon Hyeok; Hoshi, Takashi; Suzuki, Toshio, Synlett, 2008, (4), 611-613

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: 1,10-Phenanthroline ,  Chloro(triphenylphosphine)gold Solvents: Acetonitrile ,  Water ;  24 h, rt
Reference
Visible Light-Driven, Gold(I)-Catalyzed Preparation of Symmetrical (Hetero)biaryls by Homocoupling of Arylazo Sulfones
Di Terlizzi, Lorenzo; Scaringi, Simone; Raviola, Carlotta; Pedrazzani, Riccardo; Bandini, Marco ; et al, Journal of Organic Chemistry, 2022, 87(7), 4863-4872

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Copper Solvents: Dimethylformamide ;  3 h, reflux
Reference
Synthesis and characterization of copper nanoparticles on walnut shell for catalytic reduction and C-C coupling reaction
Zamani, Asghar; Poursattar Marjani, Ahmad; Nikoo, Abbas; Heidarpour, Mojtaba; Dehghan, Ahmad, Inorganic and Nano-Metal Chemistry, 2018, 48(3), 176-181

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: L-Ascorbic acid ,  Sodium hydroxide Catalysts: Gold alloy, base, Au 92,Pd 8.3 ,  Resin 717 Solvents: Water ;  3 h, 80 °C
Reference
Efficient and Durable Au Alloyed Pd Single-Atom Catalyst for the Ullmann Reaction of Aryl Chlorides in Water
Zhang, Leilei; Wang, Aiqin; Miller, Jeffrey T.; Liu, Xiaoyan; Yang, Xiaofeng; et al, ACS Catalysis, 2014, 4(5), 1546-1553

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 1522379-34-5 Solvents: Methanol ;  60 min, 80 °C; 80 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
Reference
(π-Allyl)Pd Complexes Containing N-Heterocyclic Carbene and Pseudohalogen Ligands - Synthesis, Reactivity toward Organic Isothiocyanates and Isocyanides, and Their Catalytic Activity in Suzuki-Miyaura Cross-Couplings
Kim, Hyun-Kyung; Lee, Jung-Hyun; Kim, Yong-Joo; Zheng, Zhen Nu; Lee, Soon W., European Journal of Inorganic Chemistry, 2013, 2013(28), 4958-4969

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  45 - 60 min, 120 - 130 °C
Reference
Organic synthesis via magnetic attraction: benign and sustainable protocols using magnetic nanoferrites
Nasir Baig, R. B.; Varma, Rajender S., Green Chemistry, 2013, 15(2), 398-417

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium, bromo[(4-carboxylato-2,6-pyridinediyl-κN)bis(3-butyl-1H-benzimidazol-… Solvents: Water ;  5 h, 100 °C; 100 °C → rt
Reference
A robust hydrophilic pyridine-bridged bis-benzimidazolylidene palladium pincer complex: Synthesis and its catalytic application towards Suzuki-Miyaura couplings in aqueous solvents
Tu, Tao; Feng, Xike; Wang, Zhixun; Liu, Xiyu, Dalton Transactions, 2010, 39(44), 10598-10600

4,4'-Diacetylbiphenyl Raw materials

4,4'-Diacetylbiphenyl Preparation Products

4,4'-Diacetylbiphenyl Suppliers

TIAN MEN HENG CHANG HUA GONG Co., Ltd.
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(CAS:787-69-9)
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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Shanghai Aladdin Biochemical Technology Co., Ltd
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A LA DING
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XU NV SHI
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